Estradiol Benzyl Ether 17-Valerate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and other medical applications due to its estrogenic effects. Estradiol Benzyl Ether 17-Valerate is classified under the category of estrogens, specifically as an ester of estradiol, which enhances its bioavailability and therapeutic efficacy.
Estradiol Benzyl Ether 17-Valerate is synthesized from estradiol through esterification processes involving valeric acid or its derivatives. The compound is not found in nature but is produced for pharmaceutical use.
The synthesis of Estradiol Benzyl Ether 17-Valerate typically involves the reaction of estradiol with valeric anhydride or valeric acid in the presence of a base. This process can be carried out using various solvents, including pyridine and methanol, to facilitate the reaction.
The yield and purity of the final product can vary depending on the specific conditions and methods employed during synthesis .
Estradiol Benzyl Ether 17-Valerate has a complex molecular structure characterized by its steroid backbone with specific functional groups:
Estradiol Benzyl Ether 17-Valerate undergoes various chemical reactions typical for esters. These include hydrolysis to regenerate estradiol and valeric acid upon exposure to water or in biological systems.
These reactions are significant in pharmacokinetics as they determine the bioavailability and duration of action of the drug within the body .
Estradiol Benzyl Ether 17-Valerate acts as a pro-drug that releases estradiol upon metabolic conversion. The mechanism involves:
This mechanism enhances the bioavailability of estradiol compared to non-esterified forms .
Estradiol Benzyl Ether 17-Valerate has several scientific and medical applications:
Estradiol Benzyl Ether 17-Valerate (systematic IUPAC name: [(8R,9S,13S,14S,17S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate) represents a strategically modified steroidal molecule engineered through dual functionalization at distinct positions. The core structure retains the gonane tetracyclic nucleus characteristic of estrane steroids, with specific stereochemical configurations at C8, C9, C13, C14, and C17 crucial for biological recognition. The structural modifications include:
The stereochemistry is defined by trans fusion of rings A/B (5α-H), cis fusion of rings B/C (9β-H), and trans fusion of rings C/D (14α-H), with the 17β-alcohol configuration essential for estrogen receptor binding. The benzyl ether introduces chirality at the benzylic carbon, though this center is configurationally stable under physiological conditions [1] [9].
Table 1: Structural Descriptors of Estradiol Benzyl Ether 17-Valerate
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₀H₃₈O₃ |
Molecular Weight | 446.62 g/mol |
IUPAC Name | [(8R,9S,13S,14S,17S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Canonical SMILES | CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)OC5=CC=CC=C5 |
Chiral Centers | C8, C9, C13, C14, C17, benzylic carbon |
Synthesis of this compound requires sequential protection and acylation steps to achieve regioselective modification at C3 and C17. The canonical pathway involves:
Step 1: C3 Benzyl Ether Formation
Step 2: C17 Valerate Esterification
Critical Consideration: The order of functionalization is pivotal. Early C17 esterification risks transesterification or hydrolysis during C3 alkylation under basic conditions. Alternative pathways using transition metal catalysts (e.g., Pd/C-assisted hydrogenolysis) enable orthogonal deprotection strategies but are not economically viable at scale [9].
Table 2: Synthetic Methods for Key Intermediates
Intermediate | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
3-Benzyloxy-estradiol | Estradiol, BnBr, K₂CO₃, DMF, 80°C | 85–92 | C3 exclusive |
17-Valerate ester | Valeryl chloride, DMAP, pyridine/DCM | 78–85 | C17 exclusive |
The strategic functionalization profoundly alters the physicochemical behavior relative to native estradiol:
Solubility Profile
Thermal and Chemical Stability
Solid-State Characterization
The dual modification generates distinct pharmaceutical properties relative to established estrogen esters:
Steric and Electronic Effects
Physicochemical Comparisons
Release Kinetics and Hydrolysis
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: